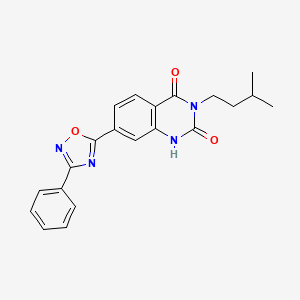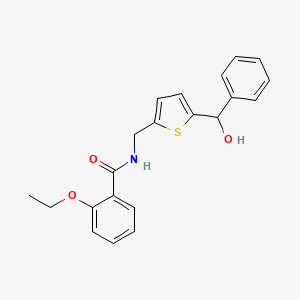![molecular formula C25H25N3O4S3 B2400399 Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 850915-20-7](/img/structure/B2400399.png)
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound with the linear formula C29H29N3O4S3. It has a molecular weight of 579.764 and a CAS Number of 315694-41-8 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, was achieved by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a thieno[3,2-d]pyrimidin-2-yl group, a phenyl group, and a tetrahydrobenzo[b]thiophene group .Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of new heterocycles, including pyrimidine and thiazole moieties, using thiophene incorporated thioureido substituent as precursors, has shown potent anticancer activity against colon HCT-116 human cancer cell line. This indicates the compound's relevance in the development of anticancer agents (Abdel-Motaal, M., Alanzy, A. L., & Asem, M., 2020).
Central Nervous System Depressant Activity
Derivatives synthesized from the compound have been evaluated for their central nervous system depressant activity, with some showing marked sedative action. This research contributes to understanding the compound's potential in developing treatments for CNS disorders (Manjunath, K., Mohan, S., Naragund, L. V., & Shishoo, C., 1997).
Antitumor Evaluation
Different heterocyclic derivatives synthesized from the compound were studied for their antitumor activities. The study revealed high inhibitory effects of most compounds against various human cancer cell lines, suggesting the compound's role in cancer research and potential therapeutic applications (Shams, H., Mohareb, R., Helal, M. H., & Mahmoud, A., 2010).
Antimicrobial and Antioxidant Studies
The compound and its derivatives have been investigated for their antimicrobial and antioxidant activities. Some synthesized compounds showed excellent antibacterial and antifungal properties, along with profound antioxidant potential, indicating the compound's versatility in pharmaceutical applications (Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S., 2016).
Anti-Rheumatic Potential
Research on Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has unveiled significant antioxidant, analgesic, and anti-rheumatic effects, demonstrating the compound's potential in treating rheumatic conditions (Sherif, Y., & Hosny, N., 2014).
Future Directions
Given the biological activities of similar compounds , future research could explore the potential applications of this compound in medicine. For instance, its anticancer, anti-convulsant, and antimicrobial activities could be investigated further. Additionally, the compound’s chemical reactivity could be studied to develop new synthetic methods or pathways.
properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S3/c1-2-32-24(31)20-16-10-6-7-11-18(16)35-22(20)27-19(29)14-34-25-26-17-12-13-33-21(17)23(30)28(25)15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIRDPANLHQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)
![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)



![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)

![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)